molecular formula C21H22N4O5 B11434740 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide

Cat. No.: B11434740
M. Wt: 410.4 g/mol
InChI Key: LEHMZRAOLOVEFW-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide typically involves multiple steps. One common method involves the reaction of 4-methoxybenzohydrazide with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring. This intermediate is then reacted with 2-nitrobenzyl chloride in the presence of a base to introduce the nitrophenyl group. Finally, the resulting compound is acylated with isopropyl chloroacetate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the various reaction steps and purifications.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group can also participate in redox reactions, affecting cellular processes. Overall, the compound’s effects are mediated through its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.

    Indole derivatives: Possess diverse biological activities, including antiviral and anticancer properties.

    Coumarin derivatives: Known for their anticoagulant and antimicrobial activities.

Uniqueness

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide is unique due to its combination of the oxadiazole ring with methoxyphenyl and nitrophenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-nitrophenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C21H22N4O5/c1-14(2)24(20(26)12-16-6-4-5-7-18(16)25(27)28)13-19-22-21(23-30-19)15-8-10-17(29-3)11-9-15/h4-11,14H,12-13H2,1-3H3

InChI Key

LEHMZRAOLOVEFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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